3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylcyclohexyl)propanamide
Description
3-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylcyclohexyl)propanamide is a heterocyclic compound featuring a 1,2,4-triazolo[4,3-b]pyridazine core. This bicyclic system is substituted at the 6-position with a 3,4-dimethylphenyl group and at the 3-position via a propanamide linker to a 4-methylcyclohexylamine moiety. Such modifications are often employed in medicinal chemistry to optimize pharmacokinetic properties, including solubility, membrane permeability, and metabolic stability.
The compound’s design aligns with trends in high-nitrogen heterocyclic systems, which are valued in materials science and pharmaceuticals for their thermal stability and diverse reactivity profiles .
Properties
IUPAC Name |
3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methylcyclohexyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c1-15-4-8-19(9-5-15)24-23(29)13-12-22-26-25-21-11-10-20(27-28(21)22)18-7-6-16(2)17(3)14-18/h6-7,10-11,14-15,19H,4-5,8-9,12-13H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZNAQRJFJWMII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylcyclohexyl)propanamide is a member of the triazolopyridazine class of compounds. This class has garnered significant interest due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a complex structure characterized by:
- A triazole ring fused to a pyridazine ring .
- A propanamide group linked to a 4-methylcyclohexyl substituent.
The synthesis involves multiple steps:
- Formation of Triazolopyridazine Core : Cyclization of hydrazine derivatives with diketones or ketoesters.
- Introduction of Dimethylphenyl Group : Achieved through Friedel-Crafts acylation.
- Attachment of Propanamide Moiety : Reaction with 4-methylcyclohexylamine to yield the final product.
Biological Activity
The biological activity of this compound has been evaluated primarily through in vitro studies focusing on its cytotoxic effects and enzyme inhibition.
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that derivatives of triazolo-pyridazine exhibit significant activity against various cancer cell lines. For instance:
- A related compound demonstrated IC50 values of 1.06 μM against A549 (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cells .
- The mechanism involves inducing apoptosis and cell cycle arrest in the G0/G1 phase.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory activity against c-Met kinase, an important target in cancer therapy:
- The most promising derivatives showed IC50 values comparable to known inhibitors like Foretinib, indicating strong potential for therapeutic applications .
The mechanism of action for this compound likely involves:
- Binding to Specific Receptors : Modulating the activity of enzymes or receptors associated with cell proliferation and survival.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various biochemical pathways.
Case Studies
Several studies have highlighted the effectiveness of triazolo-pyridazine derivatives in preclinical models:
- Cytotoxicity and Selectivity : A study reported that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating potential for targeted therapies .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the triazole or pyridazine rings can significantly alter biological activity, underscoring the importance of structural optimization in drug development .
Comparative Analysis
The biological activity of This compound can be compared with other similar compounds:
| Compound Name | IC50 (μM) | Target | Notes |
|---|---|---|---|
| Compound 12e | 1.06 | c-Met | Significant cytotoxicity against A549 |
| Compound 13b | 0.09 | c-Met | High potency as an inhibitor |
| Compound X | 5.0 | c-Met | Moderate activity |
Comparison with Similar Compounds
6-Position Modifications
- Target Compound (3,4-Dimethylphenyl): The electron-donating methyl groups enhance lipophilicity and may stabilize π-stacking interactions in biological targets (e.g., enzyme active sites).
- (Methoxy): The methoxy group introduces polarity, improving aqueous solubility but possibly reducing membrane permeability compared to the dimethylphenyl group. Its electron-donating nature could alter electronic properties of the core .
- and (Pyrazole): The 3,5-dimethylpyrazole substituent offers hydrogen-bonding capability (via NH and aromatic N), which may enhance interactions with polar residues in proteins. However, steric hindrance from the pyrazole ring could limit binding in compact active sites .
Propanamide Tail Variations
- Target Compound (4-Methylcyclohexyl): The 4-methyl group on the cyclohexyl ring introduces axial chirality, which could influence enantioselective interactions. The cyclohexyl group’s lipophilicity may improve blood-brain barrier penetration compared to aromatic substituents .
- However, its larger size may increase metabolic vulnerability (e.g., oxidative cleavage) .
- (Methylsulfanyl phenyl): The methylsulfanyl group’s electron-rich sulfur atom could participate in hydrophobic interactions or act as a metabolic soft spot (e.g., oxidation to sulfoxide). This group’s polarity is intermediate between cyclohexyl and benzimidazole .
Inferred Pharmacological and Physicochemical Profiles
Research Implications and Limitations
The target compound’s combination of a dimethylphenyl group and methylcyclohexyl tail suggests optimization for central nervous system (CNS) applications, where lipophilicity and conformational rigidity are critical . However, direct comparisons are hindered by the absence of explicit bioactivity data in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
